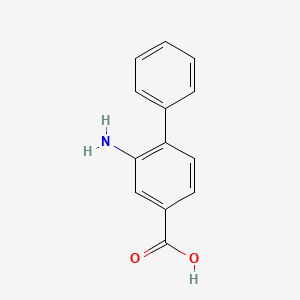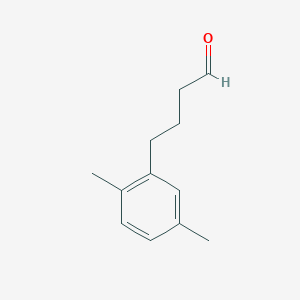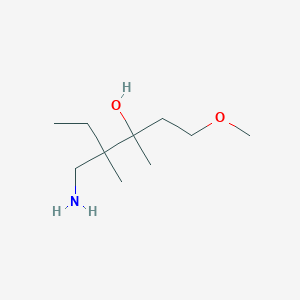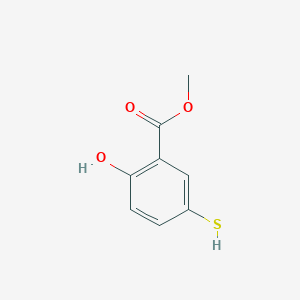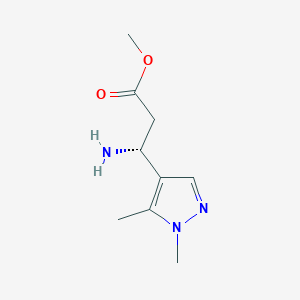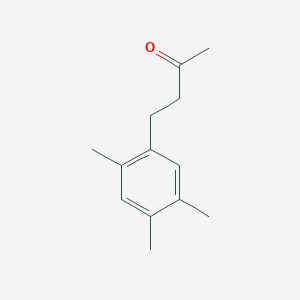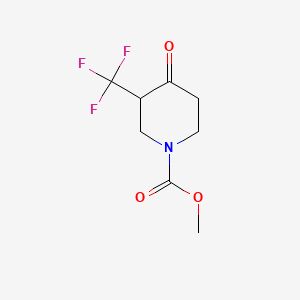
Methyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its piperidine ring structure, which is substituted with a trifluoromethyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the piperidine ring with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives with enhanced reactivity.
Reduction Products: Alcohol derivatives with potential for further functionalization.
Substitution Products: Compounds with diverse functional groups, expanding the compound’s utility in synthesis.
Applications De Recherche Scientifique
Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Methyl 4-oxo-3-piperidinecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness: Methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in the design of molecules with specific biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C8H10F3NO3 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
methyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C8H10F3NO3/c1-15-7(14)12-3-2-6(13)5(4-12)8(9,10)11/h5H,2-4H2,1H3 |
Clé InChI |
QENYROXVTNTYCY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC(=O)C(C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


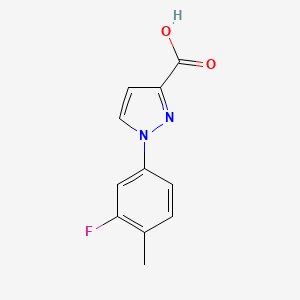
amine](/img/structure/B13545351.png)
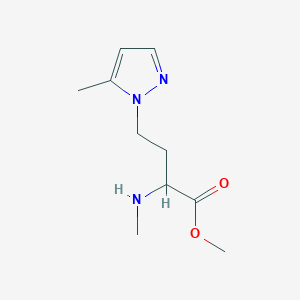

![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
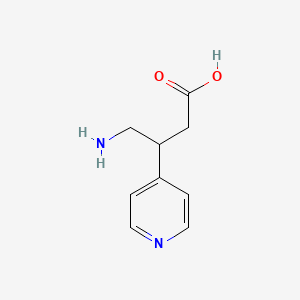
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
